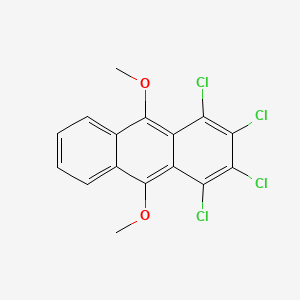
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium is a coordination compound with the chemical formula C46H44O6P2Ru It is a ruthenium-based complex that features two butyrate ligands, two carbonyl groups, and two triphenylphosphine ligands
准备方法
Synthetic Routes and Reaction Conditions
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and butyric acid in the presence of carbon monoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium-phosphine or ruthenium-carbonyl complexes.
科学研究应用
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation processes.
Medicine: Research is ongoing to explore the potential use of ruthenium complexes in cancer therapy due to their ability to interact with DNA and other cellular components.
Industry: The compound is used in industrial processes that require efficient and selective catalysts for chemical transformations.
作用机制
The mechanism of action of di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium involves the coordination of the ruthenium center with various ligands, which can facilitate different chemical reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, and can also participate in redox reactions due to the variable oxidation states of ruthenium. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium can be compared with other similar ruthenium complexes, such as:
Dicarbonyltris(triphenylphosphine)ruthenium(0): This compound features three triphenylphosphine ligands and two carbonyl groups, and is known for its use in catalytic hydrogenation reactions.
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: This complex contains two triphenylphosphine ligands, two carbonyl groups, and two chloride ions, and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific ligand arrangement, which imparts distinct chemical properties and reactivity compared to other ruthenium complexes.
属性
分子式 |
C46H46O6P2Ru+2 |
|---|---|
分子量 |
857.9 g/mol |
IUPAC 名称 |
butanoate;carbon monoxide;ruthenium(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2C4H8O2.2CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-3-4(5)6;2*1-2;/h2*1-15H;2*2-3H2,1H3,(H,5,6);;;/q;;;;;;+2 |
InChI 键 |
RTRAKVBZQZBIRS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


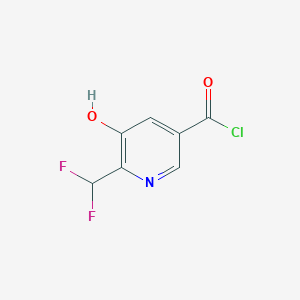
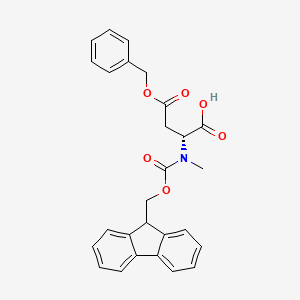
![Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-](/img/structure/B13137634.png)
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)

![1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13137645.png)
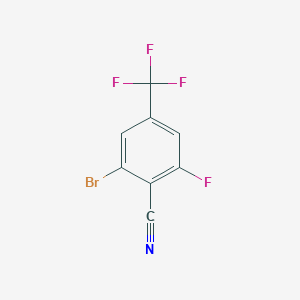
![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
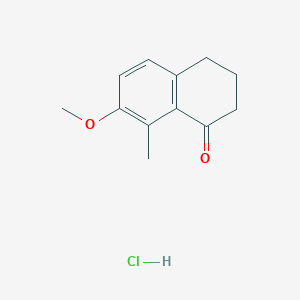
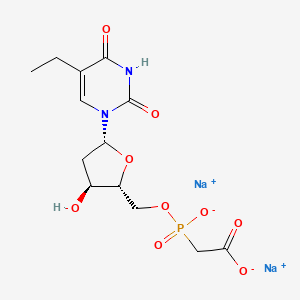
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)

